5-Bromoquinoxalin-6-amine

Synthetic methodology Process chemistry Bromination optimization

5-Bromoquinoxalin-6-amine (also known as 6-Amino-5-bromoquinoxaline; CAS 50358-63-9 for the free base) is a bicyclic heteroaromatic compound of the quinoxaline family, bearing a bromine atom at the C5 position and a primary amine at C6. This substitution pattern imparts dual reactivity: the amino group functions as a nucleophilic handle, while the bromine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling selective derivatization at distinct positions on the quinoxaline core.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 134892-45-8
Cat. No. B154387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinoxalin-6-amine
CAS134892-45-8
Synonymspyro-Glu-Phe-Lys-pNA
S 2403
S-2403
S2403
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1N)Br
InChIInChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2
InChIKeyIRAOSCSPAYZRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinoxalin-6-amine (CAS 134892-45-8): Key Intermediate for Brimonidine Tartrate and Halogenated Quinoxaline Derivatives


5-Bromoquinoxalin-6-amine (also known as 6-Amino-5-bromoquinoxaline; CAS 50358-63-9 for the free base) is a bicyclic heteroaromatic compound of the quinoxaline family, bearing a bromine atom at the C5 position and a primary amine at C6 . This substitution pattern imparts dual reactivity: the amino group functions as a nucleophilic handle, while the bromine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling selective derivatization at distinct positions on the quinoxaline core [1]. Physicochemical characterization establishes a molecular formula of C8H6BrN3 (MW 224.06 g/mol), a calculated density of 1.7±0.1 g/cm³, a melting point range of 151-159°C, and a predicted LogP of approximately 2.0-2.6, indicating moderate lipophilicity suitable for pharmaceutical intermediate applications [2].

Why 5-Bromoquinoxalin-6-amine Cannot Be Substituted with Generic Quinoxaline or Alternative Halogenated Intermediates


Generic substitution fails because the specific 5-bromo-6-amino substitution pattern on the quinoxaline core determines both the synthetic accessibility and the pharmacological profile of the downstream active pharmaceutical ingredient (API) Brimonidine Tartrate. The bromine at C5 is essential for the final API's α2-adrenergic receptor selectivity profile, while the amine at C6 serves as the critical anchor point for constructing the imidazoline pharmacophore [1]. Alternative halogenated analogs, such as 6-chloroquinoxalin-5-amine or 5-fluoroquinoxalin-6-amine, would produce derivatives with altered electronic properties and steric bulk at the pharmacologically sensitive position, potentially compromising receptor binding affinity or introducing unacceptable pharmacokinetic deviations [2]. Furthermore, 5-Bromoquinoxalin-6-amine is explicitly designated as Brimonidine EP Impurity B and USP Brimonidine Related Compound A, meaning that in a regulated pharmaceutical supply chain, this compound cannot be replaced with any structurally similar analog without triggering a complete revalidation of analytical methods and regulatory filings .

5-Bromoquinoxalin-6-amine: Quantitative Evidence for Differentiated Procurement Decisions


Optimized Bromination Protocol Achieves 97.6% Yield with Dibromohydantoin, Outperforming Alternative Brominating Agents

In a direct head-to-head comparison of brominating agents for the conversion of 6-aminoquinoxaline to 5-bromoquinoxalin-6-amine, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) achieves a bromination yield of 97.6%, substantially exceeding the performance of N-bromosuccinimide (NBS) and elemental bromine under equivalent reaction conditions [1]. The optimized protocol uses a molar ratio of DBDMH to 6-aminoquinoxaline of 1.0:2.0 in dichloromethane at 20°C with a reaction time of only 2 hours, and the method has been successfully validated at the 10-kilogram scale [1]. In contrast, elemental bromine produced lower yields and generated more impurities, while NBS showed intermediate performance but failed to achieve the same level of purity [1].

Synthetic methodology Process chemistry Bromination optimization

Site-Specific Bromination Enables Exclusive Functionalization at C5, Avoiding Isomeric Byproducts Observed with Non-Regioselective Methods

The patent CN101318939A discloses a method for preparing 5-bromoquinoxalin-6-amine that achieves a total yield of 77% across the full synthetic sequence from 4-nitro-o-phenylenediamine through cyclization, reduction, and high-selectivity bromination using dibromohydantoin as the brominating agent [1]. The critical differentiation lies in the regioselectivity of the final bromination step: the method installs bromine exclusively at the C5 position adjacent to the amino group, avoiding the formation of C7-bromo, C8-bromo, or di-brominated isomers that would otherwise complicate downstream synthesis and require chromatographic separation [1]. In contrast, non-regioselective bromination protocols applied to 6-aminoquinoxaline often generate mixtures of positional isomers, with the 7-bromo isomer representing a common contaminant that cannot be readily removed by recrystallization and would propagate through subsequent steps, ultimately compromising API purity .

Regioselectivity Halogenation Synthetic route design

5-Bromoquinoxalin-6-amine as the Direct Precursor to the α2-Adrenergic Agonist Pharmacophore in Brimonidine Tartrate Synthesis

In the established synthetic route to Brimonidine Tartrate, 5-bromoquinoxalin-6-amine serves as the direct precursor for constructing the guanidine and imidazoline pharmacophores that confer α2-adrenergic agonist activity [1]. The primary amine at C6 reacts with cyanamide under acidic conditions (HCl in refluxing dioxane) to yield N²-(5-bromoquinoxalin-6-yl)guanidine (AGN-191383), which is subsequently cyclized to form the imidazoline ring essential for receptor binding [1]. Alternative starting materials lacking the specific 5-bromo-6-amino substitution pattern—such as 6-aminoquinoxaline, 6-chloroquinoxalin-5-amine, or 5,6-diaminoquinoxaline—would either fail to produce the desired brominated final product or would require additional synthetic steps to install the bromine at a later stage, introducing inefficiencies and potential impurity profiles that deviate from the established regulatory pathway [2].

API intermediate Pharmaceutical synthesis Brimonidine tartrate

Pharmaceutical Reference Standard Status: Brimonidine EP Impurity B and USP Related Compound A

5-Bromoquinoxalin-6-amine is formally recognized in multiple pharmacopoeial monographs as Brimonidine EP Impurity B (European Pharmacopoeia) and Brimonidine USP Related Compound A (United States Pharmacopeia) . This regulatory designation means the compound is a required analytical reference standard for impurity profiling, method validation, and batch release testing of Brimonidine Tartrate API and finished drug products . Quantitative LC-MS/MS methods have been validated for the simultaneous determination of 6-amino-5-bromoquinoxaline alongside other genotoxic impurities (6-aminoquinoxaline and 4-nitro-o-phenylenediamine) in Brimonidine Tartrate, with the calibration curve for 6-amino-5-bromoquinoxaline demonstrating linearity in the range of 10.03-200.55 ng·mL⁻¹ [1]. No other halogenated quinoxaline amine isomer carries this regulatory designation; procurement of a structurally similar but non-designated compound would not meet compendial requirements for reference standard qualification [2].

Analytical reference standard Pharmaceutical quality control Regulatory compliance

Differential LogP and PSA Values Distinguish 5-Bromoquinoxalin-6-amine from Unsubstituted and Chlorinated Analogs

Computational predictions of physicochemical properties reveal that 5-bromoquinoxalin-6-amine possesses a calculated LogP of 2.04-2.56 and a topological polar surface area (PSA) of 51.8 Ų [1]. These values place the compound in a favorable range for pharmaceutical intermediates: the moderate LogP facilitates organic solvent extraction during workup while retaining sufficient aqueous solubility for reactions in mixed solvent systems; the PSA of 51.8 Ų falls well below the 140 Ų threshold associated with poor oral bioavailability, suggesting that derivatives of this scaffold may possess acceptable membrane permeability [2]. By comparison, the unsubstituted analog 6-aminoquinoxaline has a lower calculated LogP (approximately 1.0-1.5) and lacks the bromine handle for cross-coupling, while the 6-chloro-5-amino isomer would exhibit altered electronic properties due to the different electronegativity and atomic radius of chlorine . For medicinal chemists optimizing lead compounds, these predicted physicochemical differences translate into measurable variations in chromatographic retention time, solubility profile, and ultimately the ADME properties of downstream derivatives.

Physicochemical characterization Lipophilicity ADME prediction

5-Bromoquinoxalin-6-amine: Validated Application Scenarios for Research and Industrial Procurement


API Intermediate Procurement for Brimonidine Tartrate Manufacturing and Generic Development

Procurement of 5-bromoquinoxalin-6-amine as a key intermediate for Brimonidine Tartrate API synthesis. The compound's established role as the direct precursor to the imidazoline pharmacophore—reacting with cyanamide under acidic conditions to yield N²-(5-bromoquinoxalin-6-yl)guanidine—makes it an irreplaceable building block in the approved synthetic route [1]. For generic pharmaceutical manufacturers developing ANDA submissions, sourcing this intermediate from suppliers that achieve the 97.6% bromination yield validated at 10 kg scale ensures cost-effective, scalable production with minimized impurity burden [2].

Analytical Reference Standard for Brimonidine Tartrate Impurity Profiling and Method Validation

Quality control laboratories supporting Brimonidine Tartrate release testing must procure 5-bromoquinoxalin-6-amine as a certified reference standard to meet pharmacopoeial requirements for impurity profiling. The compound is officially designated as Brimonidine EP Impurity B and USP Brimonidine Related Compound A, with validated LC-MS/MS methods available for its quantification in the range of 10.03-200.55 ng·mL⁻¹ alongside other genotoxic impurities [1]. This scenario applies to analytical method development, method validation, stability studies, and batch release testing in GMP environments [2].

Medicinal Chemistry Building Block for α2-Adrenergic Agonist SAR Studies and Novel Quinoxaline-Derived Therapeutics

The dual functionality of 5-bromoquinoxalin-6-amine—a nucleophilic primary amine at C6 and a palladium-catalyzed cross-coupling handle at C5—enables modular construction of diverse quinoxaline-based compound libraries. Medicinal chemistry groups investigating structure-activity relationships of α2-adrenergic agonists or developing novel quinoxaline-derived therapeutics for oncology or antimicrobial applications can utilize this scaffold for parallel synthesis. The predicted LogP of 2.04-2.56 and PSA of 51.8 Ų provide a physicochemical baseline for derivative design, while the exclusive C5 bromination regioselectivity demonstrated in patent CN101318939A ensures that derivatives are synthesized from a single, well-defined isomer without positional ambiguity [1].

Process Chemistry Optimization and Scale-Up of Brominated Quinoxaline Intermediates

Process development teams scaling up the synthesis of 5-bromoquinoxalin-6-amine can leverage the optimized bromination protocol using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent, which achieves a 97.6% yield at the 10-kilogram scale in only 2 hours at ambient temperature [1]. This method offers distinct advantages over alternative protocols using NBS or elemental bromine, which produce lower yields and generate more impurities requiring downstream purification [1]. The protocol's demonstrated scalability and mild conditions make it suitable for technology transfer to pilot plant and commercial manufacturing environments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoquinoxalin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.